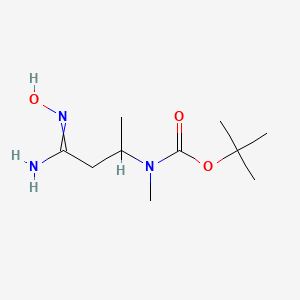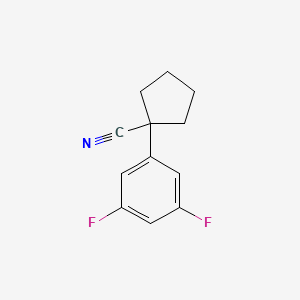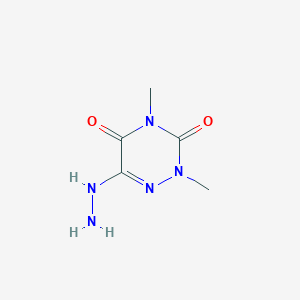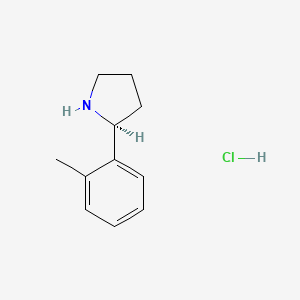
1-(2-Nitrophenyl)cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H11NO4 It is characterized by a cyclobutane ring attached to a carboxylic acid group and a nitrophenyl group at the 1-position
Preparation Methods
The synthesis of 1-(2-Nitrophenyl)cyclobutanecarboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with 2-nitrobenzyl bromide under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the carboxylate anion attacks the electrophilic carbon of the nitrobenzyl bromide, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Nitrophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Nitrophenyl)cyclobutanecarboxylic acid has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Nitrophenyl)cyclobutanecarboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitrophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Nitrophenyl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
Cyclobutanecarboxylic acid: Lacks the nitrophenyl group, making it less versatile in terms of chemical reactivity and applications.
2-Nitrobenzoic acid: Contains a nitro group but lacks the cyclobutane ring, resulting in different chemical properties and reactivity.
Cyclobutylamine: A derivative of cyclobutanecarboxylic acid, where the carboxylic acid group is replaced by an amine group, leading to different applications and reactivity.
Properties
CAS No. |
422280-54-4 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-(2-nitrophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-10(14)11(6-3-7-11)8-4-1-2-5-9(8)12(15)16/h1-2,4-5H,3,6-7H2,(H,13,14) |
InChI Key |
QHVGCSMSRCZUDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


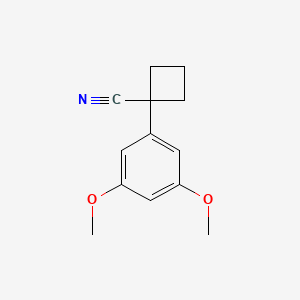




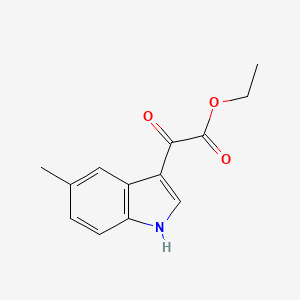
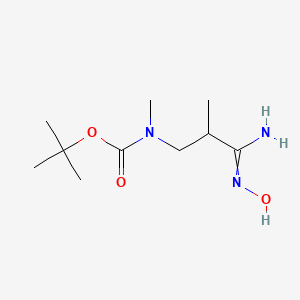
![tert-butyl N-[(2S)-3,3-dimethyl-2-(oxiran-2-yl)butyl]carbamate](/img/structure/B15046836.png)
